molecular formula C15H13NO4S B6425409 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 2034335-20-9

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B6425409
CAS No.: 2034335-20-9
M. Wt: 303.3 g/mol
InChI Key: OWFGUXOSGMXGAC-UHFFFAOYSA-N
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Description

IUPAC Name: N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Structure: This compound features a central ethyl backbone substituted with a hydroxyl group, a furan-3-yl ring, and a thiophen-2-yl ring. The furan-2-carboxamide group is attached to the ethyl moiety via an amide linkage. The juxtaposition of furan and thiophene heterocycles, combined with the hydroxyethyl and carboxamide functional groups, confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(12-3-1-6-20-12)16-10-15(18,11-5-7-19-9-11)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGUXOSGMXGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carboxamide backbone, followed by the introduction of the furan-3-yl and thiophen-2-yl groups through specific coupling reactions. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide exerts its effects involves its interaction with various molecular targets. The furan and thiophene rings can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparisons

Key Compounds:

N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound A)

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC, Compound B)

N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[...]dodeca-4(12),5,7-triene-6-sulfonamide (Compound C)

Parameter Target Compound Compound A Compound B (2NPFC) Compound C
Core Structure Ethyl-hydroxy with dual heterocycles Thiophene-carboxamide Furan-carboxamide Tricyclic sulfonamide
Dihedral Angles (Aromatic Rings) Not reported 13.53° (A), 8.50° (B) 9.71° N/A
C–S Bond Length N/A ~1.70 Å ~1.72 Å (furan C–O) N/A
Functional Groups Hydroxyethyl, carboxamide Nitrophenyl, carboxamide Nitrophenyl, carboxamide Sulfonamide, tricyclic core

Key Observations :

  • The target compound’s hybrid furan-thiophene architecture distinguishes it from Compounds A and B, which feature single heterocycles. The dihedral angles in Compound A (thiophene) and B (furan) suggest similar planarity between aromatic rings, but electronic differences arise from sulfur (thiophene) vs. oxygen (furan) .
Comparative Examples:
  • Compound A : Synthesized via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
  • Compound B : Similar to A but with furan-2-carbonyl chloride .
  • Compound C : Likely involves sulfonylation steps, differing from carboxamide formation .

Pharmacological and Toxicological Profiles

  • Target Compound: No direct data, but structurally related carboxamides (e.g., 2NPFC) exhibit antibacterial and antifungal activities .
  • Compound A/B: Derivatives show genotoxicity in mammalian cells, attributed to nitro group interactions .
  • Thiophene Analogs : Thiophene fentanyl derivatives () lack comprehensive toxicological studies, highlighting caution in extrapolating safety .

Functional Group Impact

Functional Group Effect on Properties
Hydroxyethyl Enhances solubility; potential H-bonding
Carboxamide Stabilizes crystal packing via N–H⋯O
Sulfonamide (Compound C) Increased acidity; altered bioavailability

Research Implications and Gaps

  • Structural Dynamics : The target compound’s hybrid heterocycles may improve binding affinity in drug design compared to single-heterocycle analogs.
  • Synthesis Optimization : Adoption of high-throughput methods (e.g., ’s chiral separation) could resolve stereoisomers .
  • Toxicology: Urgent need for studies on furan-thiophene hybrids, given genotoxicity risks in related compounds .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide, a complex organic compound, has garnered attention due to its unique structural features which include a furan ring, a thiophene ring, and a carboxamide functional group. This article aims to explore the biological activity of this compound, drawing on available literature and related studies.

Structural Characteristics

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H13NO4S
  • Molecular Weight: 303.3 g/mol
  • CAS Number: 2034335-20-9

The compound's structure is significant as it combines multiple heterocyclic rings, which are known for their diverse biological activities. The presence of both furan and thiophene rings suggests potential interactions with various biological targets.

Anti-inflammatory Effects

Research on related compounds has suggested that derivatives of carboxamide structures exhibit anti-inflammatory properties. For instance, compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines in vitro, which could translate to therapeutic applications in inflammatory diseases.

While specific mechanisms for this compound remain uncharacterized, studies on analogous compounds indicate that the interaction with biological targets often involves:

  • Enzyme Inhibition: Compounds may act as reversible or irreversible inhibitors of key enzymes involved in disease processes.
  • Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways related to inflammation and infection.

Study on Related Compounds

A study published in ACS Omega explored the biological activity of furan-thiophene derivatives against SARS-CoV-2. The findings revealed that modifications in the molecular structure significantly impacted the inhibitory potency against viral proteases, suggesting that similar modifications could be explored for this compound .

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, this compound holds promise for:

  • Antiviral Drug Development: Targeting viral proteases could lead to new antiviral therapies.
  • Anti-inflammatory Treatments: The compound may be developed as a therapeutic agent for inflammatory conditions.
  • Antimicrobial Agents: Further exploration could yield new antibiotics or antifungal agents.

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